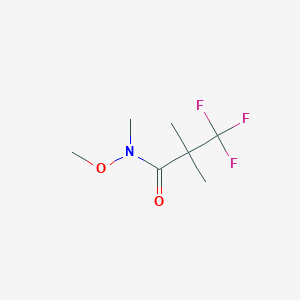
Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-
Cat. No. B8454993
M. Wt: 199.17 g/mol
InChI Key: ATXIQVFUCBCAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365522B2
Procedure details


To a 250-mL of three neck round-bottomed flask equipped with goose neck for nitrogen and for thermocouple was added lithium aluminium hydride, 1 M solution in Et2O (25.3 ml, 25.3 mmol) at 0° C. To the cooled mixture was added a solution of 3,3,3-trifluoro-N-methoxy-N,2,2-trimethylpropanamide (A294-1) (5.0325 g, 25.3 mmol) in Et2O (47.7 ml) dropwise over 35 min at 0° C. After the completion of the addition, the reaction mixture was further stirred at 0° C. After 2 h, the mixture was carefully quenched at 0° C. with water (0.96 mL), NaOH (15%, 0.96 mL) and water (2.88 mL) and the mixture was vigorously stirred for 40 min. The reaction mixture was diluted with Et2O (50 mL), treated with Na2SO4 and then filtered through a Celite pad, washed with Et2O (100 mL). The filtrate was concentrated in vacuo to provide 3,3,3-trifluoro-2,2-dimethylpropanal (A294-2) (3.2304 g, 23.06 mmol, 91% yield) as yellow liquid. 1H NMR (400 MHz, CDCl3) δ 9.69 (1H, d, J=1.4 Hz), 1.31 (6H, s).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
5.0325 g
Type
reactant
Reaction Step Three


Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:19])([F:18])[C:9]([CH3:17])([CH3:16])[C:10](N(OC)C)=[O:11]>CCOCC>[F:7][C:8]([F:19])([F:18])[C:9]([CH3:17])([CH3:16])[CH:10]=[O:11] |f:0.1.2.3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
5.0325 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(=O)N(C)OC)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
47.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was further stirred at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was carefully quenched at 0° C. with water (0.96 mL), NaOH (15%, 0.96 mL) and water (2.88 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was vigorously stirred for 40 min
|
|
Duration
|
40 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with Et2O (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Celite pad
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C=O)(C)C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 23.06 mmol | |
| AMOUNT: MASS | 3.2304 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
